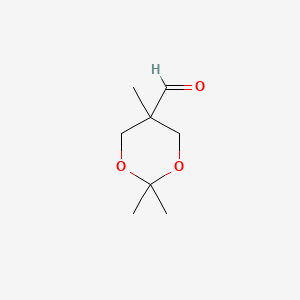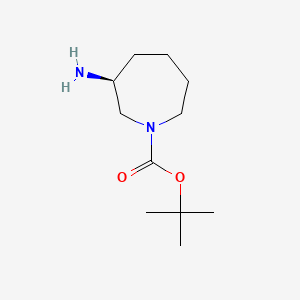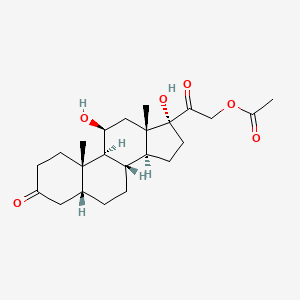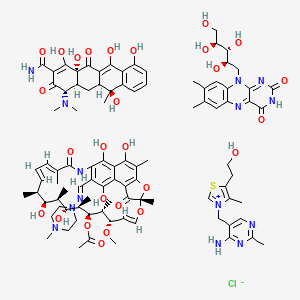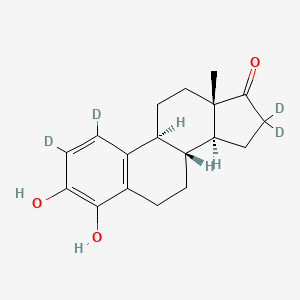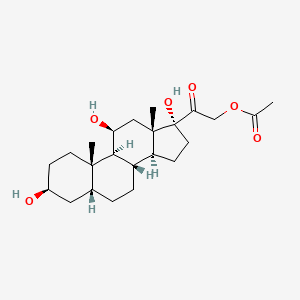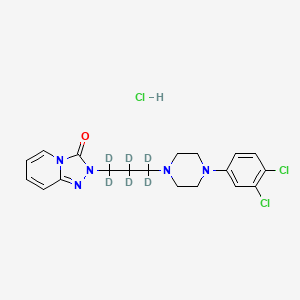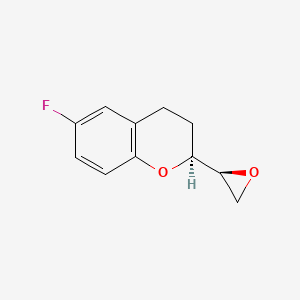
沙丁胺醇二聚醚, 75%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
Albuterol Dimer Ether has several scientific research applications, including:
作用机制
Target of Action
Albuterol, the monomer unit of Albuterol Dimer Ether, primarily targets the beta-2 adrenergic receptors . These receptors are predominantly found in the lungs, specifically on the bronchial smooth muscle cells. The activation of these receptors leads to the relaxation of the bronchial smooth muscle, thereby aiding in the treatment of conditions like asthma and chronic obstructive pulmonary disease (COPD) .
Mode of Action
Albuterol acts as an agonist for the beta-2 adrenergic receptors . Upon binding to these receptors, it triggers a cascade of events, leading to the activation of adenylyl cyclases. This results in an increase in the levels of cyclic adenosine monophosphate (cAMP), which further activates protein kinase A, causing the relaxation of bronchial smooth muscle .
Biochemical Pathways
The activation of the beta-2 adrenergic receptors by Albuterol initiates the cAMP-dependent pathway . The increase in cAMP levels leads to the activation of protein kinase A, which then phosphorylates multiple target proteins, leading to various downstream effects. These effects primarily result in the relaxation of bronchial smooth muscle, thus alleviating symptoms of bronchospasm .
Pharmacokinetics
The pharmacokinetics of Albuterol involves its absorption, distribution, metabolism, and excretion (ADME). Albuterol is metabolized in the liver to an inactive sulfate . It is excreted primarily in the urine (80% to 100% for oral inhalation), with less than 20% being excreted in the feces . The onset of action for Albuterol is rapid, with effects observed within 5 minutes of administration . The drug has a half-life of approximately 5 hours .
Result of Action
The primary molecular effect of Albuterol is the activation of the beta-2 adrenergic receptors, leading to bronchial smooth muscle relaxation . On a cellular level, this results in the dilation of the bronchial passages, improving airflow and reducing symptoms in conditions like asthma and COPD .
Action Environment
The action of Albuterol can be influenced by various environmental factors. For instance, the pH of the environment can affect the drug’s solubility and hence its bioavailability . Additionally, the initial concentration of the drug and the intensity of light (in case of photolysis) can also impact the formation and action of the drug . .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Albuterol Dimer Ether involves the reaction of Albuterol with formaldehyde under specific conditions. The reaction typically occurs in the presence of a base, such as sodium hydroxide, and a solvent like methanol . The reaction proceeds through the formation of a methylene bridge between two Albuterol molecules, resulting in the dimer ether .
Industrial Production Methods: Industrial production of Albuterol Dimer Ether follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product . The final product is then purified using techniques such as crystallization or chromatography .
化学反应分析
Types of Reactions: Albuterol Dimer Ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound back to its monomeric form.
Substitution: The hydroxyl groups in the compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides are used for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Monomeric Albuterol.
Substitution: Various substituted derivatives depending on the reagents used.
相似化合物的比较
Albuterol (Salbutamol): The monomeric form of Albuterol Dimer Ether, widely used as a bronchodilator.
Levalbuterol: The R-isomer of Albuterol, known for its higher specificity and reduced side effects.
Formoterol: Another beta-2 adrenergic receptor agonist with a longer duration of action.
Uniqueness: Albuterol Dimer Ether is unique due to its dimeric structure, which may result in different pharmacokinetic and pharmacodynamic properties compared to its monomeric counterparts . Its presence as an impurity in Albuterol formulations also makes it an important compound for quality control and analytical studies .
属性
CAS 编号 |
147663-30-7 |
|---|---|
分子式 |
C26H40N2O5 |
分子量 |
460.6 g/mol |
IUPAC 名称 |
4-[2-(tert-butylamino)-1-hydroxyethyl]-2-[[5-[2-(tert-butylamino)-1-hydroxyethyl]-2-hydroxyphenyl]methoxymethyl]phenol |
InChI |
InChI=1S/C26H40N2O5/c1-25(2,3)27-13-23(31)17-7-9-21(29)19(11-17)15-33-16-20-12-18(8-10-22(20)30)24(32)14-28-26(4,5)6/h7-12,23-24,27-32H,13-16H2,1-6H3 |
InChI 键 |
DOEYIHXSVMYOHZ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NCC(C1=CC(=C(C=C1)O)COCC2=C(C=CC(=C2)C(CNC(C)(C)C)O)O)O |
规范 SMILES |
CC(C)(C)NCC(C1=CC(=C(C=C1)O)COCC2=C(C=CC(=C2)C(CNC(C)(C)C)O)O)O |
同义词 |
3,3’-[Oxybis(methylene)]bis[α-[[(1,1-dimethylethyl)amino]methyl]-4-hydroxybenzenemethanol; Salbutamol Dimer Ether; Albuterol Impurity F; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


